
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
説明
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, or simply 7-TMQ, is a synthetic compound used in a variety of scientific research applications. It is a member of the quinolin-2(1H)-one family, which are heterocyclic compounds containing a quinoline ring with a ketone group. 7-TMQ is a versatile reagent, and is used in a wide variety of applications, including organic synthesis, biochemical and physiological research, and lab experiments.
科学的研究の応用
Anticorrosive Properties
Quinoline derivatives, including those similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, have been widely recognized for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This functionality is attributed to their high electron density, which facilitates the adsorption and formation of protective layers on metals, thereby mitigating corrosion. Such derivatives are especially valuable in the development of anticorrosive materials and coatings for industrial applications (Verma, Quraishi, & Ebenso, 2020).
Pharmaceutical Applications
Quinoline and its derivatives are integral to pharmaceutical research, showing significant bioactivities across various domains. Their structural diversity and biological activities have made them subjects of interest for the development of antimalarial, anticancer, antibacterial, and antifungal agents. Notably, quinoline alkaloids such as quinine and camptothecin have paved the way for new therapeutic areas, including antimalarial and anticancer drug development, respectively. The derivatives of quinoline are constantly being explored for their potential to yield new and improved therapeutic agents, showcasing their versatility and importance in medicinal chemistry (Shang et al., 2018).
Synthetic Advances
The synthesis of fused tetracyclic systems containing a quinoline nucleus highlights the chemical versatility of quinoline derivatives. These systems exhibit a broad spectrum of biological properties, including antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities. Advances in synthetic methodologies for fused tetracyclic quinolines, such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis, underline the ongoing interest in quinoline derivatives for drug discovery and development (Mekheimer et al., 2020).
特性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(18)17-12(10)9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOMZTYUGWZEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | |
CAS RN |
1219130-54-7 | |
| Record name | 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



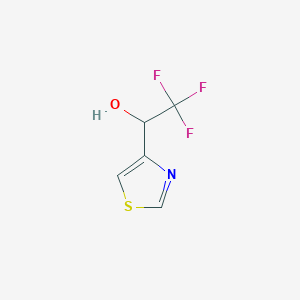


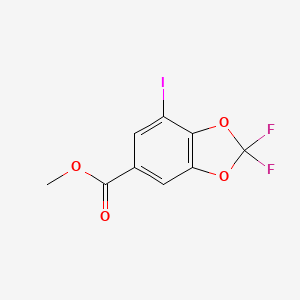

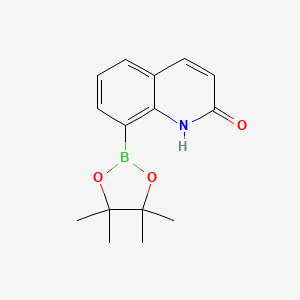
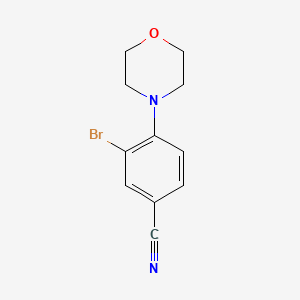

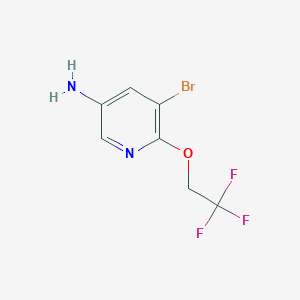
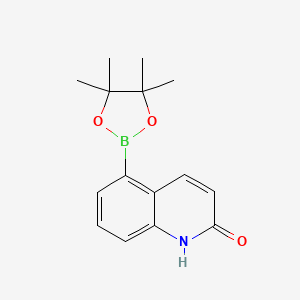
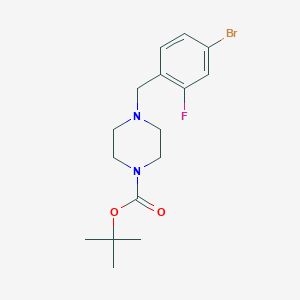
![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
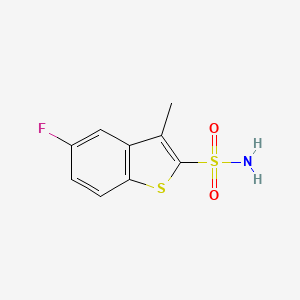
![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)